molecular formula C14H19NO5 B12534218 Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate CAS No. 652133-76-1

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate

Cat. No.: B12534218
CAS No.: 652133-76-1
M. Wt: 281.30 g/mol
InChI Key: GDLRKRGMTGUKCI-UHFFFAOYSA-N
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Description

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is a chemical compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate typically involves the reaction of dimethyl furan-3,4-dicarboxylate with cyclohexylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of cyclohexylamine attacks the carbonyl carbon of the ester group in dimethyl furan-3,4-dicarboxylate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylate derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylate derivatives.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The furan ring and the amino group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 3,4-furandicarboxylate: A simpler derivative without the amino group.

    Dimethyl 2,5-furandicarboxylate: Another furan derivative with carboxylate groups at different positions.

    Cyclohexylamine: The amine component used in the synthesis of the target compound.

Uniqueness

Dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate is unique due to the presence of both the furan ring and the cyclohexylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

652133-76-1

Molecular Formula

C14H19NO5

Molecular Weight

281.30 g/mol

IUPAC Name

dimethyl 2-(cyclohexylamino)furan-3,4-dicarboxylate

InChI

InChI=1S/C14H19NO5/c1-18-13(16)10-8-20-12(11(10)14(17)19-2)15-9-6-4-3-5-7-9/h8-9,15H,3-7H2,1-2H3

InChI Key

GDLRKRGMTGUKCI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC(=C1C(=O)OC)NC2CCCCC2

Origin of Product

United States

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